molecular formula C15H20BrNO2 B2481859 Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate CAS No. 133277-10-8

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Cat. No.: B2481859
CAS No.: 133277-10-8
M. Wt: 326.234
InChI Key: UZFURLOGNBMQCD-UHFFFAOYSA-N
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Description

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a chemically sophisticated intermediate of significant value in medicinal chemistry and drug discovery pipelines. Its primary research application lies in its role as a pivotal precursor for the synthesis of novel biologically active compounds, particularly those targeting the central nervous system. The molecule features a carbamate-protected amine group, which is crucial for selective deprotection and subsequent functionalization, and a bromine substituent that serves as an excellent handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations. This allows researchers to efficiently construct complex molecular architectures around the 1,2,3,4-tetrahydronaphthalene (Tetralin) scaffold, a privileged structure in pharmacology known for its ability to interact with various G-protein coupled receptors. The tetralin core is a common feature in ligands for serotonin and dopamine receptors , making this brominated carbamate derivative particularly valuable for synthesizing potential neuropharmacological agents, including antipsychotics and antidepressants. Its utility is further amplified in the exploration of structure-activity relationships (SAR), where it enables the systematic introduction of diverse substituents to optimize binding affinity and selectivity. For research use only.

Properties

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-8-12(16)6-4-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFURLOGNBMQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133277-10-8
Record name tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydronaphthalene with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically require a polar aprotic solvent and may be catalyzed by transition metals.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has shown promise as a lead compound in drug development due to its potential interactions with biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific proteases involved in various diseases. Such interactions could modulate biological pathways critical for disease progression.
  • Biological Activity : The compound's structural features suggest it may interact with certain receptors or enzymes, influencing cell signaling and metabolic processes. This could have implications in treating conditions where protease activity is dysregulated .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for constructing more complex molecular architectures. Its carbamate functional group allows for various transformations and further modifications .

Case Studies and Research Findings

Research has begun to explore the biological effects and mechanisms of action associated with this compound:

  • Protease Inhibition Studies : Investigations into the inhibitory effects on specific proteases have shown that this compound could be effective in modulating enzymatic activity related to various diseases .
  • Biochemical Pathway Analysis : Studies examining the interactions between this compound and cellular pathways are ongoing to elucidate its potential therapeutic benefits .

Mechanism of Action

The mechanism of action of tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the carbamate group may play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can be contextualized by comparing it to analogs with varying substituents, core scaffolds, and protective groups. Below is a detailed analysis:

Substituent Variations: Bromo vs. Amino

  • Tert-butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CID 89046207) Molecular Formula: C₁₅H₂₂N₂O₂ (vs. C₁₅H₂₀BrNO₂ for the bromo analog). Key Differences: Replacement of bromine with an amino group (-NH₂) alters reactivity and applications. The amino group facilitates nucleophilic substitutions or amide couplings, making this compound suitable for synthesizing peptidomimetics or kinase inhibitors. In contrast, the bromo analog is tailored for metal-catalyzed cross-couplings .

Core Scaffold Modifications: Tetrahydronaphthalene vs. Cyclic Systems

  • Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (PB07473)

    • CAS : 1330069-67-3.
    • Structure : Cyclopentane ring with a hydroxyl group instead of a tetrahydronaphthalene system.
    • Applications : The smaller, more rigid cyclopentane core is advantageous in designing conformationally restricted drug candidates, such as protease inhibitors .
  • Applications: Used in central nervous system (CNS) drug discovery due to improved blood-brain barrier penetration compared to tetrahydronaphthalene derivatives .

Protective Group Variations

  • Tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (PBN20122108)
    • CAS : 207729-03-1.
    • Key Feature : The cis-hydroxyl group introduces stereochemical complexity, impacting interactions with chiral targets (e.g., enzymes or receptors). The Boc group ensures stability during orthogonal deprotection strategies .

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name CAS Number Core Structure Key Substituent Applications
Tert-butyl N-(6-bromo-1,2,3,4-THN-2-yl)carbamate Not provided Tetrahydronaphthalene -Br Cross-coupling intermediates
Tert-butyl N-(6-amino-1,2,3,4-THN-2-yl)carbamate CID 89046207 Tetrahydronaphthalene -NH₂ Peptidomimetics, kinase inhibitors
PB07473 1330069-67-4 Cyclopentane -OH Protease inhibitors
CAS 1932203-04-7 1932203-04-7 Bicyclo[2.2.1]heptane -N- CNS drug candidates

Research Findings and Implications

Synthetic Flexibility : Bromine allows modular derivatization, as seen in the synthesis of boronic ester intermediates for Suzuki couplings .

Steric and Electronic Profiles : Bulkier substituents (e.g., bicyclo systems) reduce metabolic degradation but may limit solubility .

Biological Activity

Tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a compound of significant interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C15H20BrNO2
Molar Mass: 326.23 g/mol
CAS Number: 228256-58-4

The compound features a tert-butyl carbamate group attached to a brominated tetrahydronaphthalene moiety, which is crucial for its biological activity and interaction with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials:
    • 6-bromo-1,2,3,4-tetrahydronaphthalene
    • Di-tert-butyl dicarbonate (Boc2O)
  • Reaction Conditions:
    • The reaction is usually conducted in an organic solvent like dichloromethane.
    • A base such as triethylamine is often used to facilitate the reaction.
  • Procedure:
    • The amino group of the tetrahydronaphthalene is protected by the carbamate group through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
  • Receptor Binding: The compound's structure allows it to bind to receptors involved in critical physiological processes, which could lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders.

The mechanism of action appears to involve:

  • Hydrolysis of the Carbamate Group: Under physiological conditions, the carbamate can be hydrolyzed to release the active amine. This amine can then interact with biological targets such as enzymes or receptors.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • Antitumor Activity: A study focused on similar carbamate derivatives has shown promising results in inhibiting tumor growth in vitro. This suggests that this compound could be further explored as an antitumor agent .
  • Neuroprotective Effects: Research into related compounds has indicated potential neuroprotective properties against oxidative stress-induced cell death. This opens avenues for investigating its efficacy in neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityKey Findings
This compoundStructureEnzyme inhibition; receptor bindingPotential antitumor and neuroprotective effects
Tert-butyl N-(2-aminoethyl)carbamate-Moderate enzyme inhibitionLess effective than brominated derivatives
Tert-butyl N-(4-aminobenzyl)carbamate-Variable receptor bindingEffective in specific cancer cell lines

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